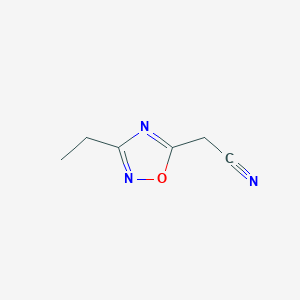

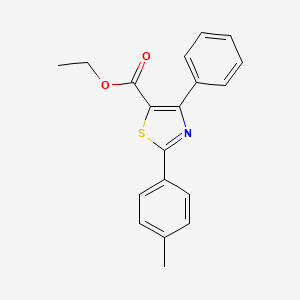

1,2,4-Oxadiazole-5-acetonitrile, 3-ethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors under conditions that facilitate the formation of the oxadiazole ring. For example, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate can be prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate, showcasing the versatility of oxadiazole synthesis methods (Elnagdi et al., 1988).

Molecular Structure Analysis

X-ray crystallography and various spectroscopic methods such as IR, NMR, and HRMS spectra are commonly used to determine the molecular structures of oxadiazole derivatives. These analyses confirm the presence of the oxadiazole ring and provide detailed insights into the spatial arrangement of atoms within the molecule. For instance, the structure of certain oxadiazole compounds was determined using these methods, highlighting the precision with which molecular structures can be elucidated (Jiang et al., 2012).

Applications De Recherche Scientifique

Energetic Compounds Synthesis

The synthesis and properties of oxadiazole derivatives, such as 3-trinitromethyl-(1,2,4-oxadiazol-5-one) and its derivatives, have been explored for their energetic compound potential. These compounds have demonstrated significant detonation performance and specific impulses, making them relevant for applications requiring high-energy materials. The study details the synthetic strategies, including ring-closing steps and the preparation of various salts, providing insights into their chemical behavior and potential uses in energetic materials (Hermann, Klapötke, Krumm, & Stierstorfer, 2018).

Antimicrobial Activities

A series of new oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal pathogens. These studies contribute to the search for new drugs to combat resistant microorganisms. The synthesis involves dissolving cinnamic acid derivatives in acetonitrile, highlighting the role of 1,2,4-oxadiazole derivatives in developing potential antimicrobial agents (SarveAhrabi, Zarrabi Ahrabi, & Souldozi, 2021).

Fluorescent Chemosensors

Oxadiazole-based fluorescent chemosensors, specifically designed for detecting Zn2+ ions in aqueous solutions, have shown promising results. These chemosensors exhibit selective fluorescence enhancement in the presence of Zn2+ ions, supported by detailed fluorescence property investigations and selectivity studies. Such chemosensors could have significant applications in biological and environmental monitoring (Zhou et al., 2012).

Novel Synthetic Routes and Stability Studies

Research into oxadiazole derivatives extends to understanding their synthesis, stability, and reaction mechanisms. Studies have developed novel synthetic routes for these compounds, offering insights into their stability under various conditions. These investigations aid in designing more stable drug products and understanding the degradation kinetics of oxadiazole derivatives, such as BMS-708163, a γ-secretase inhibitor drug candidate. Understanding these properties is crucial for formulating stable pharmaceutical products and exploring the therapeutic potential of oxadiazole derivatives (Hartley et al., 2012).

Orientations Futures

The future directions for 1,2,4-oxadiazole derivatives, including 1,2,4-Oxadiazole-5-acetonitrile, 3-ethyl-, involve further refinement of 1,2,4-oxadiazole as anti-infective agents . These compounds could be potential alternative templates for discovering novel antibacterial agents . The review of synthetic strategies for these compounds will be valuable for organic and medicinal chemists .

Propriétés

IUPAC Name |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSLJOCABAWFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Oxadiazole-5-acetonitrile, 3-ethyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)

![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)

![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)

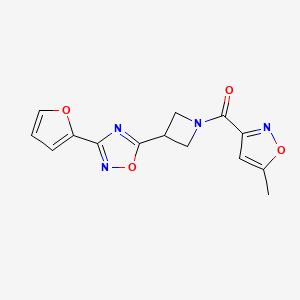

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)